molecular formula C18H25N3O2 B7057814 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide

Cat. No.: B7057814
M. Wt: 315.4 g/mol
InChI Key: HVWSWOPWHZSUPJ-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is an organic compound that represents a class of molecules characterized by their pyrazole and furan frameworks. These compounds are often explored for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide can be approached through multi-step organic synthesis involving the following stages:

  • Pyrazole Formation: : Cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

  • Furan Construction: : Furans can be synthesized through cyclization of 1,4-dicarbonyl compounds or via the Paal-Knorr synthesis.

  • Final Coupling: : Amide bond formation through carboxyl activation using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with coupling agents.

Industrial Production Methods

For industrial applications, optimizations including scalable reaction conditions, cost-effective reagents, and efficient purification processes are essential. High-throughput methods such as continuous flow chemistry could be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions particularly at the methyl groups present.

  • Reduction: : Reduction can target the carbonyl group of the carboxamide moiety.

  • Substitution: : Aromatic substitution reactions due to the electron-dense nature of pyrazole and furan rings.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2.

  • Reducing agents: : LiAlH4, NaBH4.

  • Nucleophilic substitution: : Alkyl halides, NaH.

Major Products Formed

  • Oxidation: : Alcohols or ketones depending on the site.

  • Reduction: : Primary or secondary amines from amide reduction.

  • Substitution: : Various alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Serving as ligands in organometallic complexes.

  • Material Science: : Precursors for polymer synthesis.

Biology

  • Pharmacology: : Potential inhibitors or modulators in biochemical pathways.

  • Agriculture: : Pesticide or herbicide analogs.

Medicine

  • Drug Discovery: : Exploration for anti-inflammatory, antiviral, or anticancer properties.

  • Diagnostics: : As probes or markers in imaging studies.

Industry

  • Chemical Manufacturing: : Intermediate in the synthesis of advanced materials.

  • Cosmetics: : Active ingredients in formulations.

Mechanism of Action

The molecular mechanisms could involve interactions with specific enzymes or receptors, altering biological pathways. The compound may bind to active sites, inhibit or activate proteins, or modulate signaling cascades through its unique structure.

Comparison with Similar Compounds

  • Pyrazole-based Compounds: : Similar structures often show diverse bioactivities. Example: Pyrazole-3-carboxamides.

  • Furan-containing Molecules: : Exhibit various chemical reactivities and biological activities.

List of Similar Compounds

  • 1-(1-Cyclopropylethyl)-5-methylpyrazole-3-carboxamides

  • 2-Methyl-5-isopropylfuran derivatives

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide stands out due to its combination of these two potent frameworks, offering unique properties for further exploration.

So, where to next? Want to delve deeper into any specific part of this compound's world?

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-10(2)16-9-15(13(5)23-16)18(22)19-17-8-11(3)21(20-17)12(4)14-6-7-14/h8-10,12,14H,6-7H2,1-5H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWSWOPWHZSUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC(=O)C3=C(OC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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